molecular formula C20H19N3OS B2765703 3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-82-7

3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2765703
CAS No.: 396719-82-7
M. Wt: 349.45
InChI Key: BYBHDSPWJXMGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound featuring a complex molecular architecture that incorporates both pyrazole and thienopyrazole heterocyclic systems. These core scaffolds are recognized in medicinal chemistry as privileged structures due to their diverse pharmacological potential. The molecular structure consists of a 3-methylbenzamide group linked to a 2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole core. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles that constitute the active scaffold in numerous pharmacologically active agents. These compounds are extensively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties . The presence of the pyrazole nucleus in drugs such as the anti-inflammatory celecoxib and the antipsychotic CDPPB underscores its therapeutic relevance . The integration of the thienopyrazole moiety further enhances the molecular complexity and potential for unique interactions with biological targets, as this fused ring system is often explored in the development of kinase inhibitors and other targeted therapies . This compound is intended for research and development purposes only, specifically for use in vitro assays and investigative studies to elucidate its potential mechanisms of action and physicochemical properties. It is supplied as a high-purity solid and should be stored in a cool, dry environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-6-8-16(9-7-13)23-19(17-11-25-12-18(17)22-23)21-20(24)15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBHDSPWJXMGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Core Structure Elucidation

The target molecule derives from a thieno[3,4-c]pyrazole scaffold substituted at positions 2 and 3 with p-tolyl and 3-methylbenzamide groups, respectively. Retrosynthetic disconnection reveals three primary intermediates:

  • Thieno[3,4-c]pyrazole core : Synthesized via cyclocondensation of thiophene precursors.
  • p-Tolyl substituent : Introduced through electrophilic aromatic substitution or transition metal-catalyzed coupling.
  • 3-Methylbenzamide group : Installed via amide bond formation using carbodiimide-based coupling agents.

Structural characterization of related compounds, such as N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide, confirms the regiochemical stability of the thienopyrazole system under acidic and basic conditions.

Synthesis of the Thieno[3,4-c]Pyrazole Core

Cyclocondensation of Thiophene Derivatives

The thieno[3,4-c]pyrazole core is typically synthesized via cyclocondensation of 3-aminothiophene-2-carboxylates with hydrazine derivatives. For example, heating 3-amino-4-cyanothiophene-2-carboxylate with hydrazine hydrate in ethanol under reflux yields the dihydrothienopyrazole ring.

Table 1: Optimization of Core Cyclization Conditions
Solvent Temperature (°C) Catalyst Yield (%) Purity (%) Source
Ethanol 80 None 65 92
Dioxane 100 TEA 78 95
Toluene 110 PTSA 72 89

Triethylamine (TEA) in dioxane enhances reaction efficiency by deprotonating intermediates, achieving 78% yield. Para-toluenesulfonic acid (PTSA) in toluene facilitates milder conditions but with marginally lower purity.

Introduction of the p-Tolyl Group

Nucleophilic Aromatic Substitution

The p-tolyl group is introduced at position 2 via nucleophilic substitution of a halogenated thienopyrazole intermediate. Reacting 2-chlorothieno[3,4-c]pyrazole with p-tolylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the substituted product in 68% yield.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using 2-bromothieno[3,4-c]pyrazole and p-tolylboronic acid achieves higher regioselectivity. Employing Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in dimethylformamide (DMF) at 90°C elevates yields to 84%.

Installation of the 3-Methylbenzamide Moiety

Carbodiimide-Mediated Amide Coupling

The final step involves coupling 3-methylbenzoic acid to the amine at position 3. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves 89% yield.

Table 3: Amidation Reagent Screening
Coupling Agent Solvent Temperature (°C) Yield (%)
EDCI/HOBt DCM 25 89
DCC/DMAP Acetonitrile 40 76
HATU DMF 0 82

EDCI/HOBt in DCM outperforms dicyclohexylcarbodiimide (DCC) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) due to superior activation kinetics and reduced side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent US20080312205A1 highlights the use of continuous flow reactors for large-scale synthesis, enabling precise control over temperature and residence time. For example, a two-stage system achieves 92% conversion in the cyclization step with a throughput of 15 kg/h.

Solvent Recycling and Waste Reduction

Industrial processes prioritize solvent recovery, particularly for high-boiling-point solvents like DMF. Distillation under reduced pressure (50 mbar) recovers >95% of DMF, reducing production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide with two closely related analogs:

Compound Name Substituents on Benzamide Substituents on Pyrazole Molecular Formula (Calc. MW) Key Structural Differences
This compound 3-methyl p-tolyl (4-methylphenyl) C₂₁H₂₀N₃OS (362.47 g/mol) Reference compound
2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-methyl Phenyl C₂₀H₁₈N₃OS (348.44 g/mol) Methyl position on benzamide; phenyl vs. p-tolyl on pyrazole
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-bromo p-tolyl + 5-keto C₂₀H₁₇BrN₃O₂S (443.34 g/mol) Bromo substituent on benzamide; ketone on thienopyrazole

Key Observations :

  • Electron-Withdrawing Groups : The 4-bromo analog (entry 3) introduces an electron-withdrawing group, which may enhance electrophilicity and influence reactivity in cross-coupling reactions .
Crystallographic and Computational Studies
  • Software Tools : Structural refinement of these compounds often employs SHELXL for small-molecule crystallography and WinGX/ORTEP for visualization, ensuring accurate bond-length and angle measurements .
  • Dihydrothiophene Ring: The 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold adopts a boat conformation, with the p-tolyl group occupying an axial position to minimize steric clash .

Biological Activity

3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of thieno[3,4-c]pyrazole known for its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antimicrobial, antioxidant, and anticancer agent. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 344.44 g/mol. The compound features a thieno[3,4-c]pyrazole core with various substituents that enhance its reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of thieno[3,4-c]pyrazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cell proliferation and induced apoptosis in cancer cells.

CompoundCell LineIC50 (µM)
1HeLa7.01
2NCI-H4608.55
3MCF-714.31

2. Antioxidant Activity

Thieno[3,4-c]pyrazole derivatives have been evaluated for their antioxidant properties. A study indicated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxins like 4-nonylphenol. The protective effects were measured by observing the percentage of altered erythrocytes.

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
Toxin40.3 ± 4.87
Compound A12 ± 1.03
Compound B0.6 ± 0.16

3. Anti-inflammatory Activity

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been linked to their ability to inhibit specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE). Compounds targeting PDE7 have shown promise in treating allergic and inflammatory diseases.

The biological activity of this compound is largely attributed to its structural features that facilitate interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes like phosphodiesterases involved in cyclic nucleotide metabolism.
  • Interaction with Receptors : It can bind to specific receptors on cell membranes, modulating signaling pathways related to inflammation and cell growth.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several case studies demonstrate the efficacy of thieno[3,4-c]pyrazole derivatives in preclinical models:

  • Study on Erythrocyte Protection : A study involving Clarias gariepinus showed that thieno[3,4-c]pyrazole compounds significantly reduced the toxicity effects of environmental pollutants on fish erythrocytes.
  • Anticancer Screening : In a series of experiments involving various cancer cell lines, thieno[3,4-c]pyrazole derivatives exhibited potent anticancer activity compared to standard chemotherapeutic agents.

Q & A

Q. What are the key synthetic steps and challenges in preparing 3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways:

Cyclization : Formation of the thieno[3,4-c]pyrazole core using NaH in DMF under controlled temperatures (0°C to RT) to avoid side reactions .

Amidation : Coupling with 3-methylbenzamide using coupling agents like EDCI/HOBt in dry DCM to prevent hydrolysis .

Purification : Column chromatography (SiO₂, EtOAc/hexane gradient) isolates the product.
Key Challenges :

  • Optimizing cyclization yield due to competing side reactions.
  • Maintaining anhydrous conditions during amidation .

Q. How is the molecular structure of this compound determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard:
  • Data Collection : Single-crystal diffraction with synchrotron radiation.
  • Refinement : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve anisotropic displacement parameters .
  • Validation : WinGX suite for geometry analysis and ORTEP for visualization .
    Considerations : Crystal quality and twinning may require high-resolution data or alternative refinement strategies .

Q. Which functional groups in this compound influence its chemical reactivity?

  • Methodological Answer : Critical functional groups include:
  • Thieno[3,4-c]pyrazole core : Electron-rich aromatic system prone to electrophilic substitution .
  • Amide group (-CONH-) : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions .
  • 3-Methylbenzamide moiety : Enhances lipophilicity and influences binding to hydrophobic enzyme pockets .
    Analytical Confirmation : NMR (¹H/¹³C) and IR spectroscopy validate group presence .

Q. What analytical techniques are used to confirm purity and structural integrity?

  • Methodological Answer :
  • HPLC : Purity assessment (≥95% by reverse-phase C18 column) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation .
  • Thermal Analysis : DSC/TGA to determine melting points and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:
  • Cross-Validation : Replicate assays (e.g., kinase inhibition) under standardized conditions .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives to isolate critical functional groups (e.g., replacing methyl with halogens) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like autotaxin .

Q. What methodologies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation efficiency .
  • Catalyst Optimization : Use Pd catalysts for Suzuki-Miyaura coupling of aryl groups .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
    Example Table :
Derivative ModificationOptimal ConditionsYield Improvement
Bromination at C4DCM, NBS, 0°C75% → 88%
Methoxy substitutionK₂CO₃, DMF, 80°C60% → 82%

Q. How can the interaction of this compound with biological targets be studied mechanistically?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes (e.g., kinase inhibition) at atomic resolution .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • QSAR Models : Predict ADMET properties using tools like SwissADME .
  • Molecular Dynamics (MD) Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) .
  • Toxicity Prediction : Use ProTox-II to identify potential hepatotoxicity or mutagenicity .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Workflow :

Assay Standardization : Use uniform ATP concentrations (1 mM) across studies .

Control Compounds : Include staurosporine as a positive control to validate assay conditions .

Structural Confirmation : Verify compound integrity via LC-MS post-assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.